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1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Catalog No.
S12650209
CAS No.
M.F
C17H17N3O2
M. Wt
295.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidin...

Product Name

1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

IUPAC Name

1-methyl-5-oxo-2-phenyl-N-pyridin-3-ylpyrrolidine-3-carboxamide

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C17H17N3O2/c1-20-15(21)10-14(16(20)12-6-3-2-4-7-12)17(22)19-13-8-5-9-18-11-13/h2-9,11,14,16H,10H2,1H3,(H,19,22)

InChI Key

SPWIZWGMPUGURB-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3

1-Methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring substituted with a phenyl group and a pyridinyl group. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may influence biological activity.

Molecular Structure

The molecular formula for 1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide is C16H16N2O2C_{16}H_{16}N_{2}O_{2} with a molecular weight of approximately 284.31 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, making it a candidate for various chemical transformations and biological interactions.

  • Oxidation: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
  • Reduction: Reduction reactions may convert the ketone group into an alcohol, altering its reactivity and potential biological activity.
  • Substitution Reactions: The pyridinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, allowing for the development of derivatives with varied properties.

Research indicates that 1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide exhibits potential biological activities, particularly in the realm of pharmacology. Its structure suggests possible interactions with various biological targets, including enzymes and receptors. Studies have shown that compounds with similar structures may possess anti-inflammatory, analgesic, or anticancer properties, warranting further investigation into this particular compound's efficacy and mechanisms of action.

The synthesis of 1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide typically involves several key steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors, such as amino acid derivatives.
  • Introduction of the Pyridinyl Group: This step often involves palladium-catalyzed cross-coupling reactions to substitute a hydrogen atom on the pyrrolidine ring with a pyridinyl group.
  • Carboxamide Formation: The final step involves the formation of the carboxamide group through reaction with appropriate amines or carboxylic acids.

1-Methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide has several potential applications:

  • Medicinal Chemistry: The compound is being explored for its potential as a pharmaceutical agent due to its unique structural characteristics.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Material Science: There are ongoing studies to evaluate its use in developing new materials or chemical processes.

Interaction studies involving 1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide focus on its binding affinity and activity against various biological targets. Preliminary research suggests that this compound may interact with specific enzymes or receptors involved in key biological pathways, although detailed studies are required to elucidate these mechanisms fully.

Several compounds share structural similarities with 1-methyl-5-oxo-2-phenyl-N-(pyridin-3-yl)pyrrolidine-3-carboxamide:

Compound NameStructural FeaturesUnique Aspects
Rac-methyl (2R,3R)-1-methyl-5-oxo-2-(pyridin-2-yl)pyrrolidineSimilar pyrrolidine core with different pyridinyl substitutionDifferent position of pyridinyl group affects reactivity
Rac-methyl (2R,3R)-1-methyl-(phenyl)-5-pyrrolidinecarboxylic acidLacks the pyridinyl groupPotentially different biological activity due to structural differences
1-Methyl-N-(pyridin)-2-pyrrolidinecarboxylic acidContains a similar core but varies in functional groupsDifferences in functional groups may lead to distinct pharmacological properties

Uniqueness

The uniqueness of 1-methyl-5-oxo-2-phenyl-N-(pyridin-3-y)pyrrolidine lies in its specific substitution pattern and stereochemistry, which may confer distinct biological activities compared to similar compounds. Further research is necessary to explore these differences comprehensively and assess their implications for drug development and therapeutic applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

295.132076794 g/mol

Monoisotopic Mass

295.132076794 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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